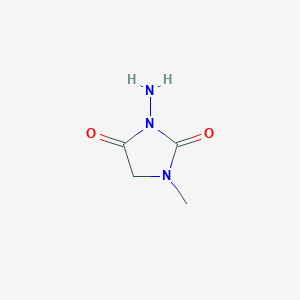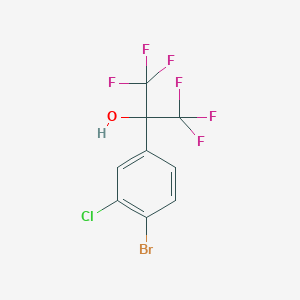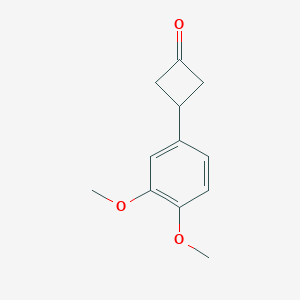![molecular formula C13H7ClO2 B13696854 4-Chloro-2H-benzo[h]chromen-2-one](/img/structure/B13696854.png)
4-Chloro-2H-benzo[h]chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2H-benzo[h]chromen-2-one is a heterocyclic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 4th position of the chromenone ring enhances its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2H-benzo[h]chromen-2-one typically involves the cyclization of ortho-alkynylarylketones. One common method employs silver-catalyzed ketonization to form polycarbonyl intermediates, which then undergo double intramolecular cyclization and decarboxylation to generate the chromenone structure . Another approach involves the Pechmann condensation, which is an acid-catalyzed reaction between phenols and β-ketoesters under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound often utilizes green chemistry principles to minimize environmental impact. Methods such as mechanochemical synthesis, which avoids the use of solvents and reduces reaction times, are increasingly being adopted .
化学反应分析
Types of Reactions
4-Chloro-2H-benzo[h]chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the chromenone to chromanone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include various substituted chromenones, chromanones, and quinones, depending on the specific reaction conditions and reagents used .
科学研究应用
4-Chloro-2H-benzo[h]chromen-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
作用机制
The mechanism of action of 4-Chloro-2H-benzo[h]chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as acetylcholinesterase and pteridine reductase-1, leading to its antiparasitic and anti-inflammatory effects . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
相似化合物的比较
Similar Compounds
Chroman-4-one: Lacks the chlorine atom and exhibits different biological activities.
Coumarin: Another chromenone derivative with a simpler structure and different pharmacological properties.
Fluorenone: Structurally similar but with a different ring system and chemical reactivity.
Uniqueness
4-Chloro-2H-benzo[h]chromen-2-one is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activities compared to other chromenone derivatives. This makes it a valuable compound in medicinal chemistry and drug development .
属性
分子式 |
C13H7ClO2 |
|---|---|
分子量 |
230.64 g/mol |
IUPAC 名称 |
4-chlorobenzo[h]chromen-2-one |
InChI |
InChI=1S/C13H7ClO2/c14-11-7-12(15)16-13-9-4-2-1-3-8(9)5-6-10(11)13/h1-7H |
InChI 键 |
OLRGVHDVBNCTHI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=O)C=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbonyl Chloride](/img/structure/B13696772.png)
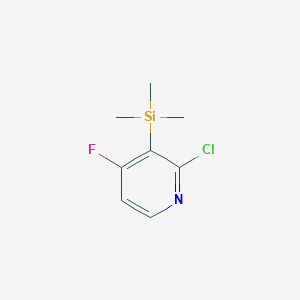
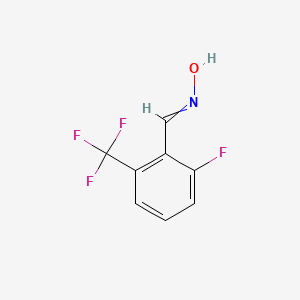
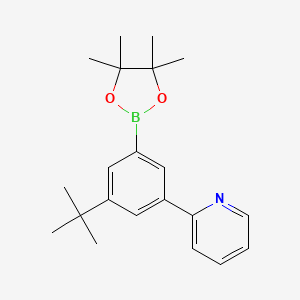
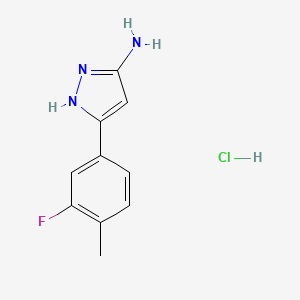
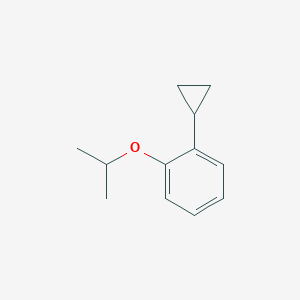

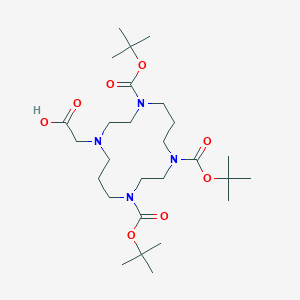
![4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole](/img/structure/B13696804.png)
